Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate
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Overview
Description
Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with a cyanide group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate typically involves multiple steps. One common method includes the reaction of 6-(4-chlorophenyl)-3-cyanopyridine with methyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The cyanopyridine moiety may interact with nucleic acids or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Ethyl (2-chlorophenyl)acetate
Uniqueness
Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate is unique due to its combination of a cyanopyridine ring with a chlorophenyl group and a sulfanyl acetate moiety This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C15H11ClN2O2S |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
methyl 2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-14(19)9-21-15-11(8-17)4-7-13(18-15)10-2-5-12(16)6-3-10/h2-7H,9H2,1H3 |
InChI Key |
PTUIOTQYRRMCRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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